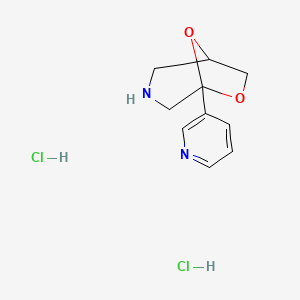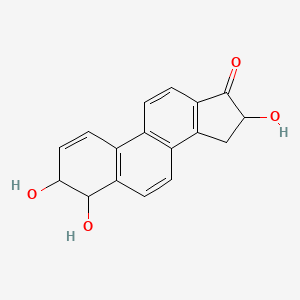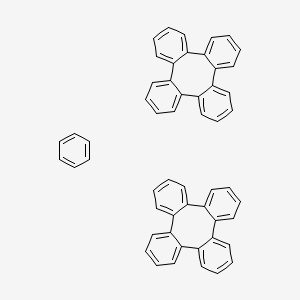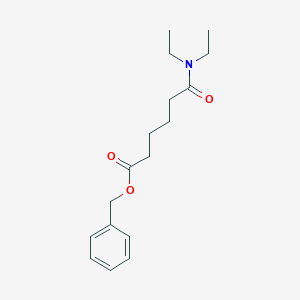![molecular formula C7H15O5P B14424240 Dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate CAS No. 79872-65-4](/img/structure/B14424240.png)
Dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate is an organophosphorus compound characterized by its unique structure, which includes a phosphonate group bonded to an oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with an appropriate oxolane derivative under controlled conditions. The reaction typically requires a catalyst and proceeds via a substitution mechanism, where the oxolane ring is introduced into the phosphonate structure .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors. The process involves the careful control of temperature, pressure, and reaction time to ensure high yield and purity. Catalysts such as palladium or copper complexes are frequently used to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group into phosphine derivatives.
Substitution: The oxolane ring can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted oxolane compounds. These products have diverse applications in different fields .
Aplicaciones Científicas De Investigación
Dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing various biochemical pathways. Its unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in both research and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the oxolane ring, making it less versatile in certain applications.
Dimethyl 2-oxoheptylphosphonate: Contains a different alkyl group, leading to variations in reactivity and applications.
Bisphosphonates: These compounds have two phosphonate groups and are primarily used in medicine for bone-related conditions.
Uniqueness
Dimethyl {[(oxolan-2-yl)oxy]methyl}phosphonate stands out due to its oxolane ring, which imparts unique chemical properties and reactivity. This structural feature allows for a broader range of applications compared to similar compounds .
Propiedades
Número CAS |
79872-65-4 |
|---|---|
Fórmula molecular |
C7H15O5P |
Peso molecular |
210.16 g/mol |
Nombre IUPAC |
2-(dimethoxyphosphorylmethoxy)oxolane |
InChI |
InChI=1S/C7H15O5P/c1-9-13(8,10-2)6-12-7-4-3-5-11-7/h7H,3-6H2,1-2H3 |
Clave InChI |
LSBSNIWEGOUDJQ-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(COC1CCCO1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)

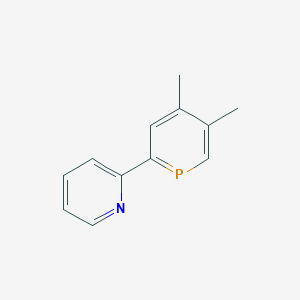
![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)
![Benzoic acid, 4-[2-oxo-2-[[[2-(1-piperidinyl)phenyl]methyl]amino]ethyl]-](/img/structure/B14424183.png)

![1-Chloro-4-fluorobicyclo[2.2.1]heptane](/img/structure/B14424195.png)

